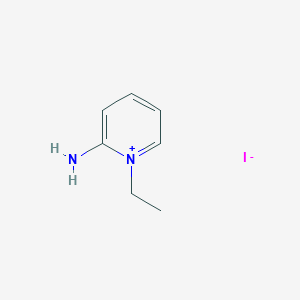

2-Amino-1-ethylpyridinium iodide

Description

BenchChem offers high-quality 2-Amino-1-ethylpyridinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-ethylpyridinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1073-30-9 |

|---|---|

Molecular Formula |

C7H11IN2 |

Molecular Weight |

250.08 g/mol |

IUPAC Name |

1-ethylpyridin-1-ium-2-amine;iodide |

InChI |

InChI=1S/C7H10N2.HI/c1-2-9-6-4-3-5-7(9)8;/h3-6,8H,2H2,1H3;1H |

InChI Key |

YLIIAGSCEFSVEM-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=CC=CC=C1N.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Hydrogen Bonding Potential of 2-Amino-1-ethylpyridinium Iodide

Executive Summary

The salt 2-Amino-1-ethylpyridinium iodide represents a distinct class of organic-inorganic hybrids where the lattice architecture is governed by a competition between strong electrostatic forces and directional hydrogen bonding. Unlike its protonated analogue (2-aminopyridinium), the N-ethylation at the pyridinium nitrogen blocks the primary ring donor site, forcing the supramolecular assembly to rely exclusively on the exocyclic amino group (

This guide analyzes the hydrogen bonding potential (HBP) of this scaffold, detailing the electronic redistribution caused by alkylation, the specific donor-acceptor mechanics with the soft iodide anion, and the implications for Non-Linear Optical (NLO) material design and crystal engineering .

Molecular Architecture & Electronic Properties

To understand the hydrogen bonding potential, one must first deconstruct the electronic landscape of the cation.

Cationic Charge Distribution

The 2-amino-1-ethylpyridinium cation exhibits a resonance structure that significantly enhances the acidity of the exocyclic amino protons.

-

Inductive Effect: The ethyl group at

exerts a positive inductive effect ( -

Resonance Contribution: The lone pair on the exocyclic amino nitrogen (

) donates into the electron-deficient pyridinium ring. This increases the double-bond character of the -

H-Bond Implication: The partial positive charge on

renders the amino protons (

The Iodide Acceptor

The iodide anion (

-

Large Ionic Radius:

. -

Diffuse Charge: The negative charge is spread over a large volume, making the H-bonds less electrostatic and more dispersive compared to chloride or fluoride salts.

-

Directionality: Iodide is multivalent in its acceptor capability, often accepting 2–4 hydrogen bonds simultaneously, facilitating the formation of complex 2D or 3D networks.

Hydrogen Bonding Mechanics

The supramolecular assembly of 2-Amino-1-ethylpyridinium iodide is driven by the Charge-Assisted Hydrogen Bond (CAHB) .

Primary Interaction:

Since the ring nitrogen (

-

Donor Sites: The two protons on the exocyclic amine.

-

Geometry: The

distance is typically in the range of 3.50 – 3.75 Å (donor-acceptor distance), with bond angles approaching -

Network Topology: The iodide anions act as bridges between cationic columns, often linking two or three cations. This frequently results in helical chains or corrugated sheets rather than discrete dimers.

Secondary Interaction:

The hydrogen atoms on the pyridinium ring (specifically at

-

Significance: While weak (

), these interactions often dictate the "tilt" of the aromatic rings within the crystal lattice, influencing

Visualization of the H-Bonding Network

The following diagram illustrates the predicted connectivity and supramolecular synthons.

Figure 1: Topology of donor-acceptor interactions.[1] The exocyclic amino protons form the primary structural anchors with the iodide anion.

Experimental Characterization Protocols

To rigorously validate the hydrogen bonding potential, the following multi-modal workflow is recommended.

Synthesis of the Salt

Reaction:

-

Solvent: Acetonitrile or Ethanol (Polar aprotic vs. protic). Acetonitrile is preferred to precipitate the product directly.

-

Conditions: Reflux for 4–6 hours.

-

Purification: Recrystallization from Ethanol/Ether to ensure high-quality single crystals for XRD.

Spectroscopic Validation (IR & NMR)

Hydrogen bonding induces specific spectral shifts.

| Technique | Parameter | Observation in Free Base | Observation in Salt (H-Bonded) | Mechanistic Insight |

| FT-IR | Red-shift indicates weakening of N-H bond due to strong H-bonding with | |||

| Downfield shift due to deshielding by positive charge and H-bond formation. | ||||

| Titration | Constant shift | Shift changes with concentration | In non-polar solvents (e.g., |

Crystallographic Analysis (XRD)

Single Crystal XRD is the gold standard.

-

Target Metric: Measure the

distance. -

Criterion: A distance

(sum of van der Waals radii) confirms H-bonding. -

Packing: Look for non-centrosymmetric space groups (e.g.,

,

Experimental Workflow Diagram

Figure 2: Step-by-step synthesis and validation workflow for 2-Amino-1-ethylpyridinium iodide.

Applications & Significance

Non-Linear Optics (NLO)

Organic salts like 2-amino-1-ethylpyridinium iodide are candidates for NLO materials.

-

Mechanism: The large hyperpolarizability (

) of the cation (due to charge transfer from -

Advantage: Unlike inorganic NLO materials, these salts can be fine-tuned by changing the alkyl chain length (ethyl vs. methyl vs. propyl) to alter the packing density and H-bond network.

Crystal Engineering

The "ethyl" group acts as a steric steering group.

-

Steric Bulk: It prevents the formation of flat, stacked sheets often seen in methyl derivatives, forcing the lattice into more open, herringbone, or helical arrangements.

-

Ionic Liquids: If the melting point can be suppressed (e.g., by using a larger anion or longer alkyl chain), these pyridinium salts serve as precursors to Room Temperature Ionic Liquids (RTILs), useful as green solvents.

References

-

Mukda, B. A., Dickie, D. A., & Turnbull, M. M. (2024).[2] Salts of 2-amino-5-iodopyridinium. Clark University. Link

-

Reiss, G. J. (2013). 2-Aminopyridin-1-ium triiodide. Acta Crystallographica Section E. Link

-

Kennedy, A. R., & Okoth, M. O. (2012).[3] 2-Aminoethanaminium iodide.[3][4] Acta Crystallographica Section E. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-1-ethylpyridinium iodide. Link

-

Dhanuskodi, S., et al. (2005).[5] Semiorganic NLO material for short-wavelength generation: 2-amino-5-nitropyridinium bromide. Journal of Crystal Growth. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. "Salts of 2-amino-5-iodopyridinium" by Benjamin A. Mukda, Diane A. Dickie et al. [commons.clarku.edu]

- 3. researchgate.net [researchgate.net]

- 4. 2-AMINO-1-ETHYLPYRIDINIUM IODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. semanticscholar.org [semanticscholar.org]

Technical Guide: Electronic Absorption Spectra of 2-Amino-1-ethylpyridinium Iodide

Executive Summary

2-Amino-1-ethylpyridinium iodide (CAS: 1073-30-9) represents a class of cationic N-heterocycles where the electronic absorption profile is governed by two distinct phenomena: the internal

This guide provides a rigorous framework for the synthesis, spectral characterization, and data interpretation of this compound. It is designed for researchers utilizing this scaffold in solvatochromic studies, ionic liquid formulation, or as a precursor for N-centered radical synthesis in drug discovery.

Part 1: Molecular Architecture & Electronic Theory

Structural Chromophores

The absorption spectrum is not a singular entity but a superposition of two distinct electronic events. Understanding this duality is critical for accurate assignment of spectral bands.

-

The Cationic Core (

): The 2-aminopyridine moiety acts as the primary chromophore. The exocyclic amino group functions as an auxochrome, donating electron density into the ring via resonance (-

Expected Region: 230–310 nm.

-

Sensitivity: Moderately sensitive to pH (deprotonation of the amino group).

-

-

The Ion-Pair Charge Transfer (IPCT): In non-polar or weakly polar solvents, the iodide anion acts as an electron donor (HOMO) to the electron-deficient pyridinium ring (LUMO). This transition is intermolecular within the contact ion pair.

-

Equation:

-

Expected Region: Near-UV to Visible (highly solvent dependent).

-

Sensitivity: Extremely sensitive to solvent polarity (Negative Solvatochromism).

-

Energy Level Diagram

The following diagram illustrates the electronic transitions relative to the molecular orbitals.

Figure 1: Energy level diagram distinguishing between the intrinsic intraligand transition (blue) and the extrinsic iodide-to-cation charge transfer (yellow).

Part 2: Synthesis & Sample Preparation

High-purity samples are a prerequisite for accurate spectroscopy, as free iodine (

Synthesis Protocol (Quaternization)

Objective: Synthesize 2-Amino-1-ethylpyridinium iodide free of starting materials.

-

Reagents: 2-Aminopyridine (1.0 eq), Ethyl Iodide (1.2 eq), Acetonitrile (anhydrous).

-

Reaction: Reflux 2-aminopyridine with ethyl iodide in acetonitrile for 6–12 hours. The product typically precipitates as a solid.

-

Purification (Critical):

-

Filter the precipitate.

-

Recrystallize from absolute ethanol or an ethanol/diethyl ether mixture.

-

Validation: The crystals must be colorless to pale yellow. A dark yellow/brown color indicates oxidation of iodide to iodine.

-

-

Drying: Vacuum dry at 40°C over

to remove solvated water, which drastically alters spectral properties.

Sample Preparation for UV-Vis

Solvent Selection: To observe the full spectral behavior, prepare solutions in three solvents of varying polarity:

-

Dichloromethane (DCM): Low polarity. Favors tight ion-pairing. Best for observing CT bands.

-

Acetonitrile (MeCN): Medium polarity.

-

Water/Methanol: High polarity. Favors dissociation into free ions (

).

Concentration:

Prepare a stock solution of

Part 3: Experimental Protocol (Spectroscopy)

Measurement Workflow

This protocol ensures self-validation by checking for concentration dependence (aggregation) and impurities.

Figure 2: Step-by-step spectroscopic workflow ensuring data integrity through linearity validation.

Step-by-Step Procedure

-

Baseline Correction: Insert a cuvette with pure solvent. Run a baseline correction from 600 nm to 200 nm.

-

Sample Scan: Insert the sample. Scan at a slow speed (approx. 60–120 nm/min) to resolve fine structure.

-

Iodide Interference Check: If a peak appears near 226 nm, it may be the intrinsic absorption of the iodide anion (

). To confirm, add a drop of -

Beer-Lambert Validation: Perform measurements at 0.5x, 1x, and 2x concentration. If the

shifts with concentration, aggregation (stacking) is occurring.

Part 4: Spectral Analysis & Interpretation[2]

Data Interpretation Table

The following table summarizes the expected spectral features for 2-Amino-1-ethylpyridinium iodide.

| Feature | Wavelength ( | Assignment | Solvent Behavior |

| Band I | 230 – 245 nm | Minimal shift. Overlaps with Iodide absorption. | |

| Band II | 295 – 310 nm | Slight red shift in polar solvents. | |

| Band III | 350 – 450 nm | Charge Transfer (CT) | Strong Negative Solvatochromism. Visible in DCM; disappears or blue-shifts in Water. |

The "Iodide Effect" (Crucial for Researchers)

In drug development applications involving DNA intercalation, the iodide counterion is often exchanged for chloride or hexafluorophosphate to avoid oxidative toxicity.

-

Observation: If the spectrum shows a "tail" extending into the visible region (yellow solution) in DCM but becomes colorless in Methanol, this is the Charge Transfer band.

-

Mechanistic Implication: The iodide is donating an electron to the pyridinium ring. This is not an impurity; it is an intrinsic property of the ion pair.

pH Sensitivity

The 2-amino group can undergo acid-base equilibrium.

-

Acidic pH: Protonation of the amino group eliminates the

contribution, causing a blue shift (hypsochromic). -

Basic pH: Deprotonation to the imino form (uncommon for N-alkylated salts but possible under extreme conditions) leads to a red shift.

Part 5: Applications in Drug Development

DNA Binding & Intercalation

The planar structure of the 2-amino-1-ethylpyridinium cation allows it to interact with DNA.

-

Method: Titrate the compound with ct-DNA.

-

Signal: Look for hypochromism (decrease in intensity) and a bathochromic shift (red shift) of Band II (~300 nm). This indicates intercalation into the base pair stack.

N-Centered Radical Precursors

Recent synthetic methodologies utilize N-aminopyridinium salts as precursors for amidyl radicals via Single Electron Transfer (SET).[2]

-

Relevance: The reduction potential of the salt correlates with the energy of the CT band. A lower energy CT band (red-shifted) implies an easier reduction, facilitating the release of the radical species under milder conditions.

References

-

Kosower, E. M. (1958).[3] "The Effect of Solvent on Spectra. I. A New Empirical Measure of Solvent Polarity: Z-Values." Journal of the American Chemical Society.[3][4] Link

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Katritzky, A. R., et al. (1980). "Pyridinium Salts."[2][5][6][7][8] Advances in Heterocyclic Chemistry. Link

-

Sigma-Aldrich. "2-Amino-1-ethylpyridinium iodide Product Specification." Link

-

Maiti, N. C., et al. (2016). "Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system." Journal of Chemical Sciences. Link

Sources

- 1. Charge-transfer band - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ias.ac.in [ias.ac.in]

Methodological & Application

microwave-assisted synthesis of 2-Amino-1-ethylpyridinium iodide

Application Note: Microwave-Assisted Synthesis of 2-Amino-1-ethylpyridinium Iodide

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 2-amino-1-ethylpyridinium iodide via the Menschutkin reaction. By leveraging dielectric heating, this method overcomes the limitations of conventional reflux—specifically long reaction times and the volatility of ethyl iodide—to deliver high-purity quaternary ammonium salts in under 30 minutes. This guide is designed for medicinal chemists and material scientists requiring rapid access to pyridinium scaffolds for ionic liquids or fluorescent probes.

Scientific Foundation & Mechanism

The Menschutkin Reaction

The synthesis involves the

Regioselectivity: Ring vs. Exocyclic Nitrogen

A critical consideration in the alkylation of 2-aminopyridine is regioselectivity. The molecule possesses two nucleophilic sites: the exocyclic amine (

-

Mechanism: The lone pair on the exocyclic nitrogen participates in resonance delocalization with the aromatic ring, increasing the electron density at the ring nitrogen (N1) and the C3/C5 positions.

-

Outcome: Consequently, the ring nitrogen is significantly more nucleophilic than the exocyclic amine. Under neutral conditions with alkyl halides, alkylation occurs preferentially at the N1 position, yielding the 1-alkyl-2-aminopyridinium salt.

Microwave Dielectric Heating Effects

The reaction proceeds through a highly polar transition state (formation of charged species from neutral reactants).

-

Non-Thermal/Specific Microwave Effects: The transition state is more polar than the ground state. Microwave irradiation stabilizes this transition state through dipolar polarization, effectively lowering the activation energy ($ \Delta G^\ddagger $).

-

Thermal Efficiency: Ethyl iodide is volatile (b.p. 72 °C). Conventional reflux is limited by this boiling point. Microwave reactors allow for "superheating" in sealed vessels, safely reaching 110–150 °C, which accelerates the reaction rate by orders of magnitude according to the Arrhenius equation.

Figure 1: Mechanistic pathway of the Menschutkin reaction under microwave irradiation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |

| 2-Aminopyridine | 94.11 | 1.0 | Nucleophile |

| Iodoethane (Ethyl Iodide) | 155.97 | 1.5 | Electrophile |

| Acetonitrile (MeCN) | 41.05 | Solvent | High dielectric medium |

| Diethyl Ether | 74.12 | Wash | Precipitation solvent |

Safety Note: Ethyl iodide is an alkylating agent and suspected carcinogen. Handle in a fume hood. Acetonitrile is toxic.

Equipment Setup

-

Instrument: Single-mode Microwave Reactor (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).

-

Vessel: 10 mL or 35 mL pressure-rated glass vial with a crimp/snap cap and silicone/PTFE septum.

-

Stirring: Magnetic stir bar (high stir rate required).

Step-by-Step Procedure

Step 1: Preparation

-

Weigh 94 mg (1.0 mmol) of 2-aminopyridine directly into a 10 mL microwave vial.

-

Add 2.0 mL of Acetonitrile (MeCN). Note: MeCN is preferred over Ethanol for its higher microwave absorbance and ability to precipitate the product upon cooling.

-

Add 120 µL (approx. 1.5 mmol) of Iodoethane. Excess alkyl halide drives the reaction to completion.

-

Seal the vial immediately to prevent evaporation of ethyl iodide.

Step 2: Microwave Irradiation Program the reactor with the following parameters:

-

Temperature: 110 °C

-

Ramp Time: 2:00 min

-

Hold Time: 20:00 min

-

Pressure Limit: 250 psi (17 bar) - Safety cutoff

-

Power: Dynamic (Max 200W)

-

Stirring: High

Step 3: Work-up & Isolation

-

Allow the vial to cool to room temperature (usually automated by the reactor's air jet).

-

Observation: The product, being an ionic salt, often precipitates spontaneously from Acetonitrile upon cooling.

-

If no precipitate forms, add 5 mL of cold Diethyl Ether to the reaction mixture to force precipitation.

-

Filter the solid using a vacuum filtration setup (Hirsch funnel).

-

Wash the filter cake 3x with 5 mL of Diethyl Ether to remove unreacted ethyl iodide and pyridine starting material.

-

Dry the solid under vacuum or in a desiccator.

Figure 2: Operational workflow for the synthesis.

Results & Characterization

Expected Yield

-

Microwave Method: 85–95% isolated yield.

-

Conventional Thermal (Reflux 24h): Typically 60–75% yield.

Analytical Validation

The formation of the quaternary salt is confirmed by the deshielding of the pyridine ring protons in

-

Appearance: White to pale yellow crystalline solid.

-

NMR (DMSO-

-

Look for a triplet (~1.4 ppm) and quartet (~4.4 ppm) corresponding to the

-ethyl group. -

The

-protons (H-6) of the pyridine ring will shift downfield significantly (often >8.5 ppm) compared to the neutral 2-aminopyridine precursor due to the electron-withdrawing effect of the quaternary nitrogen. -

The amine (

) protons typically appear as a broad singlet, often shifted downfield relative to the starting material.

-

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield / No Precipitate | Product solubility in MeCN is too high. | Concentrate the reaction mixture by 50% using a nitrogen stream, then add excess Diethyl Ether or Ethyl Acetate to crash out the salt. |

| Vial Over-Pressurization | Ethyl Iodide is volatile; Temp too high. | Ensure the vial size leaves ~50% headspace. Do not exceed 120 °C. Check the pressure limit setting (safe limit is usually 20 bar). |

| Dark/Tarred Product | Thermal decomposition (Hot spots). | Ensure vigorous stirring. Reduce temperature to 100 °C and extend time to 30 min. |

References

- Citation Context: Validates the general efficiency of microwave irradiation for pyridinium salt synthesis (94% yield vs 81% thermal) and establishes Acetonitrile as the preferred solvent.

-

MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link][4]

- Citation Context: Provides specific protocol parameters (155°C, 50 min for complex analogs; adapted to 110°C for simpler ethyl iodide alkylation) and confirms the mechanism on the pyridine ring.

-

Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]

- Citation Context: Fundamental mechanistic background on the quaternization of tertiary amines with alkyl halides.

-

National Institutes of Health (NIH). (2008). Rapid Microwave-Promoted Solvent-Free Synthesis of Zincke's Salts. Retrieved from [Link]

-

Citation Context: Supports the use of microwave irradiation for synthesizing pyridinium salts and highlights the "green" aspects of reduced solvent usage.[7]

-

Sources

- 1. biotage.com [biotage.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Amino-1-ethylpyridinium iodide

Welcome to the Technical Support Center for the purification of 2-Amino-1-ethylpyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. As a polar, organic salt, 2-Amino-1-ethylpyridinium iodide presents specific challenges and considerations for achieving high purity. This document provides a framework for developing a robust recrystallization protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 2-Amino-1-ethylpyridinium iodide?

2-Amino-1-ethylpyridinium iodide is an ionic salt, meaning it is highly polar. The primary challenge is identifying a solvent or solvent system that will effectively dissolve the compound at an elevated temperature but allow for the formation of well-defined crystals upon cooling, leaving impurities behind in the "mother liquor". The principle of "like dissolves like" is a good starting point; polar solvents are more likely to dissolve polar compounds.[1][2]

Q2: Which solvents are recommended for the recrystallization of 2-Amino-1-ethylpyridinium iodide?

-

Primary Recommendations: Ethanol and Methanol are excellent starting points. A related compound, 1-aminopyridinium iodide, has been successfully recrystallized from absolute ethanol.[4] Another similar compound, 2-aminopyridinium citrate, was crystallized from ethanol.[5]

-

Secondary Recommendations: Isopropanol may also be effective. For more complex pyridinium salts, solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) have been shown to be effective, though their high boiling points can sometimes complicate crystal recovery.[6]

-

Solvent Mixtures (Two-Solvent System): A polar solvent in which the compound is soluble (like ethanol or methanol) can be paired with a less polar "anti-solvent" in which the compound is insoluble (such as ethyl acetate, or cautiously, diethyl ether) to induce crystallization.[7][8]

Q3: How do I select the ideal recrystallization solvent experimentally?

A systematic approach to solvent screening is crucial. This is typically done on a small scale before committing the bulk of the material.

-

Small-Scale Testing: Place a small amount of your crude 2-Amino-1-ethylpyridinium iodide into several test tubes.

-

Solvent Addition: To each tube, add a few drops of a different candidate solvent.

-

Observation at Room Temperature: A suitable solvent should not dissolve the compound at room temperature.[9] If it dissolves readily, that solvent is not a good candidate for single-solvent recrystallization.

-

Heating: Gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point.[2]

-

Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath. The formation of a good yield of crystals indicates a promising solvent.[2]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |

| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. The compound is highly soluble even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Consider a two-solvent system. Add a few drops of an "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes cloudy, then add a drop of the hot solvent to redissolve and cool slowly. | [8][10] |

| The compound "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. High concentration of impurities. | 1. Reheat the solution to redissolve the oil, and allow it to cool more slowly. Insulating the flask can help. 2. Choose a solvent with a lower boiling point. 3. Consider a preliminary purification step if the material is very impure. | [9] |

| Very low recovery of the purified compound. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for recrystallization. 3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. 3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and depositing crystals prematurely. | [2][10] |

| Colored impurities remain in the crystals. | The colored compounds have similar solubility profiles. | After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. Boil for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. | [2] |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Workflow

This protocol is recommended when a suitable single solvent, such as ethanol, has been identified.

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Two-Solvent Recrystallization

This method is useful if no single solvent provides a sufficient solubility difference between hot and cold conditions.[8]

-

Dissolution: Dissolve the crude 2-Amino-1-ethylpyridinium iodide in a minimum amount of a hot "good" solvent (e.g., methanol) in which it is readily soluble.

-

Addition of Anti-Solvent: While the solution is still hot, add a "bad" solvent (e.g., ethyl acetate) dropwise until you observe persistent cloudiness (turbidity). The "bad" solvent should be miscible with the "good" solvent.[11]

-

Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

-

Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.

-

Isolation and Drying: Collect and dry the crystals as outlined above.

References

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-aminopyridinium iodide. Retrieved from [Link]

-

An, G., et al. (2017). Crystal structures of 2-aminopyridine citric acid salts. National Center for Biotechnology Information. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethylpyridinium iodide. PubChem. Retrieved from [Link]

-

Lee, S.-G., et al. (2007). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. Retrieved from [Link]

-

Shimizu, M., et al. (2017). Synthesis of 2-Aminopyridinium Salts from 2-Iminopyridines as a Starting Material. Crossref. Retrieved from [Link]

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. 2-AMINO-1-ETHYLPYRIDINIUM IODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3− - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2- 4-(Dimethylamino)styryl -1-ethylpyridinium iodide = 99 HPLC, solid 3785-01-1 [sigmaaldrich.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. web.mnstate.edu [web.mnstate.edu]

Technical Support Center: Purification of N-Ethylpyridinium Iodide

Ticket ID: KB-PYR-004 Topic: Removal of Unreacted Ethyl Iodide (EtI) from Pyridinium Salts Status: Active / High Priority (Genotoxicity Risk) Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development

Executive Summary & Safety Directive

The Challenge: The quaternization of pyridine with ethyl iodide (EtI) yields N-ethylpyridinium iodide. While the reaction is straightforward, removing the excess alkylating agent (EtI) is critical. Ethyl iodide is a reactive alkyl halide and a known mutagen.[1] Under ICH M7 guidelines , it is classified as a DNA-reactive impurity.[1][2][3]

The Physics of Separation: Effective purification relies on exploiting the drastic difference in physical properties between the starting material and the product.

| Property | Ethyl Iodide (Impurity) | N-Ethylpyridinium Iodide (Product) |

| State (RT) | Liquid | Crystalline Solid (Hygroscopic) |

| Boiling/Melting Point | bp 72.3°C | mp ~90–97°C |

| Polarity | Lipophilic (Non-polar) | Ionic (Polar) |

| Solubility (Ether/Hexane) | Highly Soluble | Insoluble |

| Solubility (Water/EtOH) | Sparingly Soluble | Soluble |

Troubleshooting Modules

Module A: The Product is an Oil/Gum (Not a Solid)

Symptom: After rotovaping, the product remains a sticky yellow/brown oil or gum instead of a white powder. Root Cause: "Solvent Trapping."[1] The ionic lattice cannot form because excess solvent and ethyl iodide are intercalated between the ions.

Protocol: Trituration (The "Crash Out" Method) This is the most effective method for this specific synthesis.[1] It forces the salt to crystallize while keeping EtI in the solution.[1]

-

Dissolution (Minimal): If the oil is very viscous, add a minimum amount of absolute ethanol (0.5–1 mL per gram) to make it flow.[1]

-

Precipitation: While stirring rapidly, slowly add 10 volumes of Diethyl Ether (or Methyl tert-butyl ether - MTBE).

-

Note: The mixture should turn cloudy as the salt precipitates.[1]

-

-

Sonication: If the oil balls up, place the flask in a sonication bath for 5–10 minutes. This physical agitation breaks the oil droplets, releasing trapped EtI into the ether layer.

-

Decantation/Filtration:

-

Drying: Dry the resulting solid under high vacuum.

Module B: Persistent EtI Traces (The "Ghost Peak")

Symptom: The product looks like a solid, but 1H-NMR shows a quartet at ~3.2 ppm (EtI) despite hours of vacuum drying. Root Cause: Inclusion Complexes.[1] The crystalline lattice has formed around the EtI molecules, trapping them inside the crystal where vacuum cannot reach.

Protocol: Grind and Azeotropic Displacement

-

Mechanical Disruption: Take the dried solid and grind it into a fine powder using a mortar and pestle.[1] This physically breaks the inclusion pockets.[1]

-

Solvent Exchange:

-

Vacuum Drying: Filter and dry again. The DCM wash acts as a "carrier," dissolving the surface-exposed EtI.

Module C: Discoloration (Yellow/Brown Solid)

Symptom: The salt turns yellow or brown upon storage.[1]

Root Cause: Oxidation of the Iodide counter-ion (

Protocol: Recrystallization with Stabilization

-

Solvent: Use hot absolute ethanol or an Ethanol/Ethyl Acetate mixture (1:3).

-

Activated Charcoal: Add a small spatula tip of activated charcoal to the hot solution to adsorb the free iodine.[1]

-

Filtration: Filter the hot solution through a Celite pad to remove the charcoal.

-

Crystallization: Allow to cool slowly. The resulting white crystals should be stored in the dark (amber vials).

Workflow Visualization

The following diagram illustrates the decision logic for purification based on the physical state of your crude product.

Figure 1: Decision tree for the purification of Pyridinium salts based on crude physical state.

Validation & Quality Control

Do not assume purity based on appearance. You must validate the removal of EtI using 1H-NMR .[1]

| Signal | Chemical Shift ( | Multiplicity | Interpretation |

| Product ( | ~4.7 ppm | Quartet | The methylene group attached to the positively charged nitrogen. |

| Impurity (EtI | ~3.2 ppm | Quartet | The methylene group of unreacted ethyl iodide. |

| Product (Aromatic) | 8.0 – 9.5 ppm | Multiplets | Pyridinium ring protons (deshielded).[1] |

Calculation:

Integration of the 3.2 ppm signal relative to the 4.7 ppm signal allows you to calculate mol% impurity.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Hexanes instead of Ether for trituration? A: Yes. Hexanes (or Heptane) are non-polar and will dissolve EtI while precipitating the salt.[1] However, Ether is often preferred because it is slightly more polar, which helps "wet" the gum better and remove surface impurities more efficiently than extremely hydrophobic alkanes.

Q: My product is turning black on the rotovap. Why?

A: Overheating.[1] Pyridinium iodides are thermally sensitive.[1] The iodide ion can oxidize to iodine (

Q: Why is removing EtI so important if I'm just using it for the next step? A: If the next step involves a nucleophile (e.g., reduction or coupling), the unreacted EtI will compete with your pyridinium salt, leading to N-ethylated byproducts of your reagent. Furthermore, EtI is a genotoxin; carrying it downstream increases the burden of proof for its removal in later stages (ICH M7 control strategy).

References

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1][4]Link

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for alkylation and recrystallization techniques).

-

Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[1] (Source for specific solubility and purification data of pyridinium salts).

-

ECHA (European Chemicals Agency). Ethyl Iodide Registration Dossier - Hazards.[1][5]Link

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. 1-Ethylpyridinium iodide | C7H10IN | CID 12038941 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Temperature for Pyridinium Salt Formation

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for pyridinium salt synthesis. Our focus is on providing practical, field-tested insights grounded in established scientific principles to help you navigate the complexities of your experiments.

The Critical Role of Temperature in Pyridinium Salt Synthesis

Temperature is arguably the most critical parameter in the synthesis of pyridinium salts. It directly influences reaction kinetics, but its effects are not always straightforward. A common misconception is that "hotter is always better." While increasing temperature generally accelerates the rate of reaction, it can also introduce competing side reactions and product degradation, ultimately compromising yield and purity. The goal is not to maximize heat, but to identify an optimal thermal window that balances reaction speed with the stability of both reactants and products.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the role of temperature in pyridinium salt formation.

Q1: What is the primary effect of increasing temperature on pyridinium salt synthesis?

A1: Increasing the reaction temperature primarily increases the rate of the N-alkylation or N-arylation reaction, which follows the principles of chemical kinetics. For many syntheses, this can lead to higher yields in shorter reaction times. For instance, in a continuous flow synthesis of butylpyridinium bromide, raising the temperature from 138 °C to 160 °C improved the yield from 90% to approximately 97%.[1][2] However, this is only true up to a certain point.

Q2: If higher temperatures increase the reaction rate, why is it crucial to find an optimal temperature?

A2: Exceedingly high temperatures can be detrimental for several reasons:

-

Product Decomposition: Pyridinium salts, while generally stable, can undergo thermal decomposition at elevated temperatures.[3][4] This degradation can be observed analytically, for example, by line broadening in the ¹H NMR spectrum, which suggests the onset of decomposition pathways.[1][2][5]

-

Side Reactions: Increased thermal energy can activate alternative reaction pathways, leading to the formation of unwanted byproducts. A common side reaction is the elimination of pyridine hydrobromide from alkyl pyridinium salts at high temperatures (230-270 °C), producing the corresponding alkene.[4]

-

Solvent and Reagent Stability: High temperatures can cause the decomposition of solvents or sensitive reagents, introducing impurities into the reaction mixture.

Therefore, the optimal temperature is the "sweet spot" that maximizes the rate of formation of the desired product while minimizing the rates of decomposition and side reactions.

Q3: How does my choice of solvent affect the viable reaction temperature?

A3: The solvent plays a crucial role in determining the practical temperature range of your reaction.

-

Boiling Point: For reactions run at atmospheric pressure, the solvent's boiling point sets the maximum temperature achievable under reflux conditions. To reach higher temperatures, a solvent with a higher boiling point must be selected.

-

Solvent Polarity and Reactivity: The solvent can influence reaction rates through its polarity.[6] Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used for pyridinium salt synthesis.[1] In some cases, using aqueous solvents, particularly with microwave heating, can promote reactions with poorly nucleophilic amines in the Zincke reaction.[7][8]

Q4: Are there alternatives to conventional heating that offer better temperature control?

A4: Yes, microwave-assisted synthesis is an excellent alternative. Microwave irradiation provides direct and rapid heating of the reactants, leading to significant reductions in reaction time and often increased yields compared to conventional heating methods.[9] For example, a reaction that takes 18 hours using conventional reflux might be completed in just 20 minutes in a microwave reactor.[9] This rapid heating also allows for precise temperature control, which can be advantageous for minimizing byproduct formation.

Troubleshooting Guide: Temperature-Related Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My reaction is extremely slow or appears to have stalled. Should I just increase the temperature?

A5: While insufficient temperature is a likely cause, it's not the only one. Before defaulting to a higher temperature, consider the following workflow:

Troubleshooting Steps:

-

Assess Reagent Reactivity: A poor leaving group on the alkylating agent is a common culprit for slow reactions. If you are using an alkyl bromide, consider switching to an alkyl iodide or an alkyl triflate, which are much better leaving groups and can significantly increase the reaction rate.[1] Similarly, significant steric hindrance on either the pyridine or the alkylating agent can slow the reaction.[1]

-

Increase Temperature Incrementally: If reagent reactivity is not the issue, a modest increase in temperature is a logical next step. We recommend increasing the temperature in 10-20 °C increments. Monitor the reaction closely by TLC or ¹H NMR to see if the product is forming without significant byproduct generation.

-

Prolong Reaction Time: Sometimes, the reaction simply needs more time to reach completion, especially at lower temperatures. A conventional N-alkylation of pyridine might require refluxing for 40 hours.[9][10]

-

Consider Alternative Heating: As mentioned, microwave synthesis can dramatically accelerate these reactions.[2][9]

Q6: I increased the temperature and my reaction mixture turned dark brown/black. What's happening?

A6: A dark color change, often accompanied by the formation of insoluble tar, is a strong indicator of product or reagent decomposition.[1][2] Pyridinium salts, especially those with certain counter-ions or substituents, have limited thermal stability.[3][11] At excessively high temperatures, complex degradation pathways can occur, leading to polymerization or charring.

Solution:

-

Immediately reduce the temperature or stop the reaction.

-

Re-run the reaction at a lower temperature. If the reaction is too slow at the lower temperature, you may need to run it for a longer period.

-

Analyze the crude mixture if possible (after filtering off any solids) to identify potential degradation products, which can provide insight into the decomposition mechanism.

Q7: My yield decreased after I raised the reaction temperature. Why would this happen?

A7: This is a classic sign that you have surpassed the optimal temperature. The decreased yield is likely due to the thermal decomposition of your desired pyridinium salt into byproducts.[1][2] The rate of decomposition has become significant relative to the rate of formation.

Solution: You need to perform a temperature optimization study to find the ideal balance. See Protocol 1 for a systematic approach.

Q8: After heating my reaction, the peaks in my ¹H NMR spectrum are broad. What does this signify?

A8: Peak broadening in the ¹H NMR spectrum, particularly for the protons on the pyridinium ring, can be an early indicator of thermal decomposition.[1][2][5] Other potential causes include:

-

Unresolved Coupling to ¹⁴N: The nitrogen atom has a quadrupole moment that can cause broadening of adjacent proton signals, especially the α-protons. This is an inherent property but can be exacerbated by changes in the chemical environment.

-

Chemical Exchange: If your sample contains residual starting materials or is in equilibrium with a decomposition product, chemical exchange on the NMR timescale can broaden the signals.[12]

-

Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[12]

If you suspect decomposition, compare the NMR to a sample from a reaction run at a lower temperature. Sharper signals in the low-temperature sample would support the decomposition hypothesis.

Experimental Protocols & Data

Protocol 1: Systematic Temperature Optimization for Pyridinium Salt Synthesis

This protocol provides a general method for determining the optimal reaction temperature for a given pyridinium salt synthesis in a batch reaction.

Methodology:

-

Setup: Prepare 4-5 identical reactions in parallel reaction tubes or round-bottom flasks. Each vessel should contain the pyridine derivative (1 equivalent), the alkylating/arylating agent (1.1-1.4 equivalents), and the chosen solvent (e.g., acetonitrile, 0.5 M concentration).

-

Temperature Gradient: Place each reaction in a separate heating block or oil bath set to a different temperature. A good starting range could be 60 °C, 80 °C, 100 °C, and 120 °C (ensure the temperature does not exceed the solvent's boiling point unless using a sealed vessel).

-

Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

-

Dilute the aliquot and analyze by Thin Layer Chromatography (TLC) to visually assess the consumption of starting materials and the formation of the product.

-

For a more quantitative assessment, quench the aliquot and analyze by ¹H NMR or LC-MS. In the NMR, the disappearance of the pyridine starting material signal and the appearance of the downfield-shifted pyridinium product signals can be integrated against an internal standard to determine conversion.

-

-

Data Analysis: Plot the conversion (%) versus time for each temperature. The optimal temperature will be the one that gives the highest conversion in the shortest amount of time without significant formation of impurities (as observed by TLC or NMR).

-

Validation: Once an optimal temperature is identified, run the reaction on a larger scale at that temperature to confirm the yield and purity of the isolated product.

Data Presentation: The Trade-off Between Temperature, Yield, and Production Rate

The following data, adapted from a study on the continuous flow synthesis of butylpyridinium bromide, clearly illustrates the impact of temperature. While higher temperatures initially boost yield and production rate, a plateau is reached where further heat risks decomposition.[2]

| Temperature (°C) | Residence Time (min) | Yield (%) | Production Rate (g/h) | Observations |

| 138 | 21 | ~90 | 1.0 | High yield, moderate production rate. |

| 160 | 21 | ~97 | >2.0 | Yield and production rate significantly improved. |

| 170 | 21 | ~97 | >2.0 | Yield plateaus, indicating maximum conversion. |

| >170 | 21 | N/A | N/A | ¹H NMR line broadening observed, signifying onset of decomposition.[2][5] |

This table demonstrates that for this specific system, the optimal temperature range is likely between 160-170 °C, as increasing the temperature further provides no benefit to the yield and increases the risk of product degradation.[2]

References

- Basu, S., & Suryanarayan, D. (n.d.). Thermolysis of pyridinium perchlorate salts.

- BenchChem. (2025). mitigating side reactions in pyridinium salt synthesis.

-

Lyle, R. E., & Gardikes, J. J. (1955). The Thermal Decomposition of the Bis-pyridinium Salts of Tetramethylene and Pentamethylene Dibromides. Journal of the American Chemical Society, 77(4), 1291–1292. [Link]

- BenchChem. (2025). A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods.

-

Gulea, M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]

-

Basu, S., & Suryanarayan, D. (n.d.). Thermolysis of pyridinium perchlorate salts. ResearchGate. [Link]

-

Naval, J., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Digital Discovery. [Link]

- (n.d.).

-

Kivala, M., et al. (2023). Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime. Chemical Science. [Link]

-

Motsch, B., Kaur, J., & Wengryniuk, S. (2023). Current approaches to pyridinium salt synthesis from either amines.... ResearchGate. [Link]

- BenchChem. (2025). troubleshooting NMR peak assignments for pyridinium salts.

-

Lyle, R. E., & Gardikes, J. J. (1955). The Thermal Decomposition of the Bis-pyridinium Salts of Tetramethylene and Pentamethylene Dibromides. Journal of the American Chemical Society. [Link]

-

Malinakova, K., et al. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. [Link]

- Naval, J., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. The Doyle Group - UCLA.

-

Vayer, M., et al. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines With a Zincke Salt. The Journal of Organic Chemistry. [Link]

-

(n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Pyridinium. [Link]

-

Lee, S., et al. (2023). Synthetic methods for synthesizing pyridinium salts. ResearchGate. [Link]

-

(n.d.). Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate. [Link]

-

Kim, W., et al. (2020). Synthesis and Characterization of Pyridinium Dinitramide Salt. ResearchGate. [Link]

- (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository.

-

Wikipedia. (n.d.). Zincke reaction. [Link]

-

Aziz, H. A., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physics: Conference Series. [Link]

-

American Chemical Society. (n.d.). Formation and reactivity of pyridinium salts via Zincke imine intermediates. [Link]

-

Vayer, M., et al. (2016). Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. ResearchGate. [Link]

-

Wikipedia. (n.d.). Amine. [Link]

-

(n.d.). Dicationic pyridinium salts as new organic ionics: Changes in solid-state phases and thermal/electrochemical properties. ResearchGate. [Link]

-

Katritzky, A. R., et al. (1980). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Wikipedia. (n.d.). Solvent effects. [Link]

-

Musacchio, A. J., & MacMillan, D. W. C. (2022). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. Chemical Science. [Link]

-

Wikipedia. (n.d.). Pyridines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 6. Solvent effects - Wikipedia [en.wikipedia.org]

- 7. Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 2-Amino-1-ethylpyridinium iodide Solutions

A Guide from the Senior Application Scientist's Desk

Welcome to the technical support guide for 2-Amino-1-ethylpyridinium iodide. As researchers and drug development professionals, the integrity of your starting materials is paramount. The stability of your reagents can be the deciding factor between reproducible, high-quality data and months of troubleshooting. This guide is structured to provide you with not just instructions, but a deep understanding of the principles governing the stability of 2-Amino-1-ethylpyridinium iodide solutions. We will explore common challenges, provide robust protocols, and delve into the chemical mechanisms of degradation to empower you to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 2-Amino-1-ethylpyridinium iodide solutions.

Q1: What are the ideal short-term and long-term storage conditions for a stock solution?

A1: For short-term storage (up to one month), we recommend storing aliquots of your solution in tightly sealed, amber glass vials at -20°C. For long-term storage (up to 6 months for solids), the compound should be kept in its solid, lyophilized form in a desiccated environment at -20°C. Long-term storage of solutions is generally not recommended due to the potential for solvent degradation and hydrolysis.

Q2: My 2-Amino-1-ethylpyridinium iodide solution has turned yellow/brown. What does this mean, and can I still use it?

A2: A yellow or brown discoloration is the most common visual indicator of degradation. This is typically caused by the oxidation of the iodide anion (I⁻) to molecular iodine (I₂), which is colored in solution. This oxidation can be initiated by exposure to light (photo-oxidation) or air (autoxidation). We strongly advise against using a discolored solution, as the presence of degradation products can interfere with your experiments and lead to non-reproducible results. The concentration of the active compound will also be lower than intended.

Q3: What type of container is best for storing these solutions?

A3: Use amber glass vials with tight-fitting, chemically resistant caps (e.g., PTFE-lined). Glass is preferable to plastic to prevent potential leaching and adsorption. The amber color is critical to protect the solution from light, a key driver of degradation.[1] Ensure the container is tightly sealed to minimize exposure to atmospheric oxygen.[2][3]

Q4: Which solvents are recommended for making solutions, and are there any to avoid?

A4: The choice of solvent depends on your specific application. For many analytical purposes, acetonitrile or a mixture of acetonitrile and water is suitable.[4] If preparing aqueous solutions, use high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon) to minimize oxidative degradation. Avoid solvents that may contain reactive impurities, such as peroxides in aged ethers, or those that are highly acidic or basic, unless your experimental conditions require it, as pH can significantly influence stability.[5][6]

Troubleshooting Guide: Common Issues & Solutions

When experimental results are inconsistent, reagent stability is a primary suspect. This table addresses specific problems you may encounter.

| Observed Issue | Potential Cause(s) | Recommended Action & Explanation |

| Solution Discoloration (Yellow/Brown) | Oxidation of Iodide: The most likely cause is the oxidation of iodide (I⁻) to iodine (I₂), often accelerated by light or air.[1] | Discard the solution. Prepare a fresh solution using deoxygenated solvent and store it protected from light in an inert atmosphere (e.g., under argon or nitrogen). |

| Precipitate Formation in a Frozen Solution | Poor Solubility at Low Temperatures: The compound may be crashing out of solution upon freezing. | Gently warm the solution to room temperature and agitate to redissolve the crystals.[7] Before use, ensure the solution is completely clear. Consider preparing a more dilute stock or using a different solvent system with better low-temperature solubility. |

| Inconsistent Analytical Results (e.g., HPLC peak area drift) | Compound Degradation: Gradual degradation of the analyte leads to a decrease in the main peak area and the appearance of new, smaller peaks. | Perform a stability check. Analyze the current stock solution against a newly prepared standard. If degradation is confirmed, discard the old stock. Implement stricter storage protocols (aliquoting, inert atmosphere, light protection). |

| pH Shift in Aqueous Solutions | Degradation to Acidic/Basic Byproducts: Degradation of the pyridine ring or hydrolysis can produce byproducts that alter the solution's pH.[5] | Measure the pH of the solution. If it has shifted significantly from the expected value, it is a strong indicator of degradation. Prepare fresh, buffered solutions if your application is pH-sensitive. |

The Science of Instability: Degradation Pathways

Understanding the potential chemical degradation pathways of 2-Amino-1-ethylpyridinium iodide is crucial for preventing them. The primary routes of degradation involve the iodide anion and the aminopyridinium cation.

-

Oxidation of the Iodide Anion: This is the most common and visually apparent degradation pathway. The colorless iodide ion (I⁻) is susceptible to oxidation to form colored species like triiodide (I₃⁻) and molecular iodine (I₂). This process can be triggered by atmospheric oxygen, light, or trace metal impurities.

-

Photo-degradation of the Pyridinium Ring: Aromatic systems, like the pyridine ring, can be susceptible to degradation upon exposure to UV light. This can lead to complex reactions, including ring-opening, which would destroy the parent molecule.

-

pH-Dependent Hydrolysis: The amino group on the pyridine ring can be involved in hydrolysis reactions, particularly at extreme pH values.[6] The stability of pyridinium compounds can be significantly influenced by the pH of the medium.[5][8]

The following diagram illustrates these potential degradation pathways.

Caption: Key degradation pathways for 2-Amino-1-ethylpyridinium iodide.

Technical Protocols for Stability Management

To ensure the validity of your results, you must have robust, self-validating procedures for solution preparation and stability assessment.

Protocol 1: Preparation of a Standard Stock Solution

This protocol outlines the best practices for preparing a reliable stock solution.

-

Pre-analysis: Allow the solid 2-Amino-1-ethylpyridinium iodide container to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture.

-

Inert Environment: If possible, perform weighing and dissolution inside a glove box or under a gentle stream of an inert gas like argon or nitrogen.

-

Solvent Preparation: Use high-purity, HPLC-grade solvents. If using water, ensure it is deoxygenated by sparging with nitrogen for 15-20 minutes prior to use.

-

Weighing: Accurately weigh the required amount of the solid compound using an analytical balance.

-

Dissolution: Add the solid to a volumetric flask (Class A). Add approximately 75% of the final solvent volume, and gently sonicate or swirl until fully dissolved.

-

Final Volume: Once dissolved, bring the solution to the final volume with the solvent. Invert the flask 15-20 times to ensure homogeneity.

-

Initial Quality Control: Immediately after preparation, take a UV-Vis spectrum of a diluted aliquot. This will serve as your T=0 baseline for future comparisons.

-

Storage: Immediately aliquot the solution into pre-labeled amber glass vials, flush with inert gas before sealing, and store at -20°C, protected from light.

Protocol 2: A Practical Guide to Performing an Accelerated Stability Study

This workflow allows you to quickly assess the stability of your solution under stressed conditions. Accelerated studies at elevated temperatures can help predict long-term stability at ambient conditions.[7] A common guideline is that 2 weeks at 54°C can predict about two years of stability at room temperature.[7]

The workflow for this study is visualized below.

Caption: Experimental workflow for a solution stability study.

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution as described in Protocol 1.

-

T=0 Analysis: Immediately analyze three separate aliquots (T=0 samples) to establish a baseline. Recommended analyses include:

-

RP-HPLC: To determine the purity and concentration of the parent compound.

-

UV-Vis Spectroscopy: To check for changes in the absorbance spectrum, particularly the emergence of peaks in the visible range (indicating color formation).

-

Visual Inspection: Note the color and clarity.

-

-

Storage: Store the remaining aliquots under a minimum of three conditions, as outlined in the table below.

-

Time Points: Withdraw aliquots from each condition at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the withdrawn samples using the same methods as the T=0 analysis.

-

Data Evaluation: Compare the results for each stored sample to the T=0 baseline. A significant change (e.g., >5% decrease in parent peak area by HPLC, or visible color change) indicates instability under those conditions.

Example Stability Study Parameters

| Parameter | Condition 1 (Control) | Condition 2 (Accelerated Thermal) | Condition 3 (Photostability) |

| Temperature | -20°C | 40°C or 54°C[7] | 25°C (Ambient) |

| Light Exposure | Dark (in a freezer) | Dark (in an oven/incubator) | Controlled lab lighting |

| Container | Tightly sealed amber vial | Tightly sealed amber vial | Tightly sealed clear vial |

| Duration | 8 weeks | 8 weeks | 8 weeks |

References

- University of Washington, Department of Environmental & Health Sciences. (n.d.). Pyridine Standard Operating Procedure.

- Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.

- AK Scientific, Inc. (n.d.). 2-Amino-3-iodopyridine Safety Data Sheet.

- Purdue University College of Agriculture. (n.d.). Warranties, Expiration Dates, and Strategies to Maximize Product Stability.

- Tocris Bioscience. (n.d.). Stability and Storage.

- Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.

- Carl ROTH. (2025). Pyridine Safety Data Sheet.

- Gu, S., Cai, R., Luo, T., Chen, Z., Sun, M., Liu, Y., ... & He, G. (2013). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing.

- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703–711.

- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 787–793.

- EURL-SRM. (2014). Stability of Pesticide Stock Solutions.

- The University of Queensland. (n.d.). Chemical Storage Safety Guideline.

Sources

- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 2. lobachemie.com [lobachemie.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. ag.purdue.edu [ag.purdue.edu]

- 8. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of 2-Amino-1-ethylpyridinium iodide

Abstract: This guide provides an in-depth analysis and prediction of the 1H NMR chemical shifts for 2-Amino-1-ethylpyridinium iodide. In the absence of a publicly available, fully assigned spectrum for this specific compound, this document establishes a reliable predictive framework. By systematically comparing the known spectral data of its structural precursors, 2-aminopyridine and N-ethylpyridinium salts, we can deconstruct the electronic effects at play and assign expected chemical shift ranges for each proton. This comparative approach serves as a powerful tool for researchers in structural elucidation, synthesis verification, and drug development, offering a robust methodology for interpreting the NMR spectra of substituted pyridinium compounds. Detailed experimental protocols for spectrum acquisition and validation are also provided to ensure empirical verification of the predicted data.

Structural and Electronic Environment

2-Amino-1-ethylpyridinium iodide is a quaternary ammonium salt characterized by a pyridinium ring system. The key structural features influencing its 1H NMR spectrum are:

-

The Pyridinium Ring: The nitrogen atom bears a permanent positive charge, which strongly deshields the attached ring protons. This effect causes the aromatic protons to resonate at a significantly downfield position compared to neutral pyridine.[1]

-

The Amino Group (-NH2): Located at the C2 position, the amino group is a strong electron-donating group (EDG) through resonance. This effect introduces electron density into the ring, counteracting the deshielding effect of the cationic nitrogen, particularly at the ortho (H3) and para (H5) positions relative to the amino group.

-

The N-Ethyl Group (-CH2CH3): The ethyl group attached to the nitrogen atom will exhibit characteristic quartet and triplet signals. Its proximity to the positive charge will shift these aliphatic protons downfield from their typical alkane ranges.[2]

-

The Iodide Counter-ion: While the counter-ion's effect is generally less pronounced than the ring's electronic properties, it can influence chemical shifts through solvent interactions and ion pairing.[3]

Below is the structure of 2-Amino-1-ethylpyridinium iodide with a systematic numbering scheme for unambiguous proton assignment.

Figure 1: Structure of 2-Amino-1-ethylpyridinium cation with proton labeling.

A Stepwise Comparative Analysis of Chemical Shifts

To predict the 1H NMR spectrum, we will analyze the spectra of two key structural analogues: 2-aminopyridine (the unalkylated core) and 1-ethylpyridinium bromide (the parent pyridinium cation).

The Precursor: 2-Aminopyridine

2-aminopyridine provides a baseline for understanding the influence of the -NH2 group on the pyridine ring before quaternization. The electron-donating nature of the amino group shields the ring protons, shifting them upfield relative to unsubstituted pyridine.

Table 1: Experimental 1H NMR Chemical Shifts of 2-Aminopyridine.

| Proton | Chemical Shift (δ, ppm) in CDCl3 | Multiplicity |

|---|---|---|

| H6 | ~8.10 | Doublet of doublets (dd) |

| H3 | ~6.60 | Doublet of doublets (dd) |

| H4 | ~7.40 | Triplet of doublets (td) |

| H5 | ~6.70 | Doublet of doublets (dd) |

| NH2 | ~4.50 | Broad singlet (s) |

Data sourced from spectral databases for 2-Aminopyridine.[4][5]

The Effect of N-Alkylation: 1-Ethylpyridinium Bromide

N-alkylation to form the 1-ethylpyridinium cation introduces a positive charge, which dramatically deshields all ring protons, causing a significant downfield shift. This compound allows us to observe the influence of the N-ethyl group and the positive charge without the complication of the C2-amino substituent.

Table 2: Experimental 1H NMR Chemical Shifts of 1-Ethylpyridinium Bromide.

| Proton | Chemical Shift (δ, ppm) in D2O | Multiplicity |

|---|---|---|

| H2, H6 (α-protons) | ~8.80 | Doublet (d) |

| H4 (γ-proton) | ~8.50 | Triplet (t) |

| H3, H5 (β-protons) | ~8.00 | Triplet (t) |

| N-CH2 | ~4.60 | Quartet (q) |

| CH3 | ~1.60 | Triplet (t) |

Data sourced from spectral databases for 1-Ethylpyridinium bromide.[6][7]

Predicted 1H NMR Spectrum of 2-Amino-1-ethylpyridinium iodide

By combining the observations from our two comparative compounds, we can make well-grounded predictions for the chemical shifts of 2-Amino-1-ethylpyridinium iodide. The powerful deshielding from the N+ center will be the dominant effect, shifting all ring protons significantly downfield from their positions in 2-aminopyridine. However, the electron-donating -NH2 group will provide a relative shielding effect compared to the unsubstituted 1-ethylpyridinium cation.

Table 3: Predicted 1H NMR Chemical Shifts for 2-Amino-1-ethylpyridinium iodide.

| Proton | Predicted Shift Range (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| H6 | 8.5 - 8.8 | Doublet (d) | Strongly deshielded by adjacent N+. Expected to be the most downfield ring proton. |

| H3 | 7.0 - 7.3 | Doublet (d) | Shielded by the adjacent -NH2 group but deshielded by the overall positive charge. |

| H4 | 7.8 - 8.1 | Triplet (t) | Deshielded by N+, with minor influence from the distant -NH2 group. |

| H5 | 7.5 - 7.8 | Triplet (t) | Deshielded by N+ but shielded relative to H4 due to being para to the -NH2 group. |

| N-CH2 | 4.4 - 4.7 | Quartet (q) | Directly attached to the deshielding N+. |

| CH3 | 1.5 - 1.8 | Triplet (t) | Standard aliphatic range, slightly deshielded by proximity to the positive charge. |

| NH2 | 7.5 - 8.5 | Broad singlet (s) | Highly variable and solvent-dependent; expected to be downfield and broad. Exchangeable with D2O. |

Experimental Verification Protocol

To empirically validate the predicted chemical shifts, the following protocol for acquiring a 1H NMR spectrum is recommended. This workflow is designed to produce a high-quality, unambiguous spectrum.

Figure 2: Recommended workflow for the acquisition and validation of the 1H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Amino-1-ethylpyridinium iodide.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is highly recommended as it effectively dissolves ionic salts and its residual peak (~2.50 ppm) does not typically overlap with signals of interest.

-

Ensure the sample is fully dissolved by vortexing gently.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and 1D 1H NMR Acquisition:

-

Use an NMR spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1]

-

Insert the sample and lock onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[1]

-

Set the spectral width to cover a range of approximately 0 to 12 ppm.

-

Acquire the spectrum using a standard pulse program. A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d6 at δ 2.50 ppm).

-

-

Validation with D2O Exchange:

-

To definitively identify the amino protons (-NH2), perform a deuterium exchange experiment.[1]

-

Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D2O) directly to the sample.

-

Shake the tube gently to mix.

-

Re-acquire the 1H NMR spectrum using the identical parameters as before.

-

Analysis: Compare the two spectra. The broad singlet peak attributed to the -NH2 protons will either disappear or significantly decrease in intensity in the second spectrum due to proton-deuterium exchange. This confirms its assignment.

-

Advanced Structural Confirmation

Should the 1D spectrum exhibit signal overlap, particularly between the H4 and H5 protons, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. It would show correlations between H3↔H4, H4↔H5, and H5↔H6, allowing for a conclusive trace of the aromatic spin system. It would also confirm the coupling between the N-CH2 and -CH3 protons.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to, providing definitive assignment of both 1H and 13C signals.[1][8]

Conclusion

This guide establishes a robust, predictive framework for the 1H NMR chemical shifts of 2-Amino-1-ethylpyridinium iodide. By systematically dissecting the electronic contributions of the pyridinium core, the N-ethyl group, and the C2-amino substituent through comparison with known analogues, we have generated reliable estimates for all proton resonances. The dominant effect is the strong deshielding from the positively charged nitrogen, which is modulated by the electron-donating amino group. The provided experimental protocols offer a clear path for researchers to obtain and validate high-quality empirical data, which can then be confidently interpreted using the comparative analysis presented herein.

References

-

Gowland, F. & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)...[Link]

-

Ralph, E. K. & Grunwald, E. (1967). Nuclear magnetic resonance study of proton exchange involving methyl-substituted pyridinium salts in methanol. Journal of the American Chemical Society, 89(12), 2963-2967. [Link]

-

Spectroscopy Letters. (1993). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online, 26(2), 231-239. [Link]

-

Angell, C. A. & Shuppert, J. W. (1974). Proton NMR Studies of the Lewis Acid-Base Reactions between Pyridinium Chlorides and the Acids ZnCl2 and AlCl3. The Journal of Physical Chemistry, 78(8), 798-802. [Link]

-

Gotor, V., et al. (2012). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469. [Link]

-

University of Puget Sound. (n.d.). 1H NMR Chemical Shifts. [Link]

-

University of Chicago. (n.d.). Supporting Information. [Link]

-

Napolitano, J. G., et al. (2013). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 76(7), 1297-1309. [Link]

-

Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Ethylpyridinium bromide. NIST WebBook. [Link]

-

National Institutes of Health. (n.d.). 1-Ethylpyridinium Chloride. PubChem. [Link]

-

Levallet, C., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(1), 108-120. [Link]

-

Schmidt, A. B., et al. (2017). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Max-Planck-Gesellschaft. [Link]

Sources